Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 860464-45-5) is a fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its appearance in numerous kinase inhibitor programs and CNS-targeted agents. The compound carries a methylsulfonyl (-SO2CH3) substituent at position 2, 5,7-dimethyl substitution on the pyrimidine ring, and an ethyl ester at position 3, yielding a molecular formula of C12H15N3O4S with a molecular weight of 297.33 g/mol.

Molecular Formula C12H15N3O4S
Molecular Weight 297.33
CAS No. 860464-45-5
Cat. No. B2851491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS860464-45-5
Molecular FormulaC12H15N3O4S
Molecular Weight297.33
Structural Identifiers
SMILESCCOC(=O)C1=C2N=C(C=C(N2N=C1S(=O)(=O)C)C)C
InChIInChI=1S/C12H15N3O4S/c1-5-19-12(16)9-10-13-7(2)6-8(3)15(10)14-11(9)20(4,17)18/h6H,5H2,1-4H3
InChIKeyPYFWNYNHIMAAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 860464-45-5): Core Scaffold Identity and Procurement Baseline


Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 860464-45-5) is a fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its appearance in numerous kinase inhibitor programs and CNS-targeted agents [1]. The compound carries a methylsulfonyl (-SO2CH3) substituent at position 2, 5,7-dimethyl substitution on the pyrimidine ring, and an ethyl ester at position 3, yielding a molecular formula of C12H15N3O4S with a molecular weight of 297.33 g/mol [2]. It is commercially available as a research-grade building block with typical purities of ≥95–98% from multiple suppliers .

Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Why In-Class Analogs Cannot Be Interchanged


The pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold is highly sensitive to the electronic and steric character of the 2-position substituent, which modulates both physicochemical properties and bioactivity profiles in target-based campaigns [1]. Substituting the methylsulfonyl group with a methylthio, chloro, trifluoromethyl, or hydrogen at position 2 yields compounds with substantially different lipophilicity, polar surface area, hydrogen-bonding capacity, and synthetic reactivity—each of which can alter solubility, membrane permeability, metabolic stability, or downstream derivatization pathways in ways that cannot be compensated by adjustments elsewhere on the scaffold [2]. The quantitative evidence below demonstrates that this specific compound occupies a distinct property space relative to its closest commercially available analogs, making blind substitution a material risk in any structure–activity relationship (SAR) or fragment-growing campaign.

Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3) Reduction versus 2-Methylthio Analog: A 1.3-Log Unit Shift

The methylsulfonyl group at position 2 reduces the computed XLogP3 by 1.3 log units compared to the 2-methylthio (methylsulfanyl) analog, moving the compound from a moderately lipophilic space (XLogP3 2.2) into a more hydrophilic region (XLogP3 0.9) that is closer to the optimal range for oral drug-likeness [1]. This difference is driven by the strong electron-withdrawing and polar character of the sulfone moiety relative to the sulfide.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Expansion: 99 Ų versus 81.8 Ų (Methylthio) and 56.5 Ų (Unsubstituted)

The target compound exhibits a TPSA of 99 Ų, which is 17.2 Ų higher than the 2-methylthio analog (81.8 Ų) and 42.5 Ų higher than the 2-unsubstituted parent scaffold (56.5 Ų) [1]. The incremental increase arises from the two sulfone oxygen atoms, each contributing additional polar surface that can participate in hydrogen-bonding interactions with biological targets or aqueous solvent.

Polar surface area Membrane permeability ADME prediction

Hydrogen Bond Acceptor Capacity: Six Acceptors Enable Distinct Target-Engagement Profiles

The methylsulfonyl group elevates the hydrogen bond acceptor (HBA) count from 4 (unsubstituted) or 5 (methylthio) to 6, while all three compounds retain zero hydrogen bond donors [1]. This donor-free, acceptor-rich profile is particularly relevant for binding to kinase hinge regions and other ATP-binding pockets where hydrogen-bond acceptance without reciprocal donation is a key pharmacophoric feature [2].

Hydrogen bonding Target engagement Structure-based design

Sulfone as a Synthetic Handle: Methylsulfonyl Enables Nucleophilic Aromatic Substitution Derivatization

The methylsulfonyl group at position 2 functions as an electron-withdrawing activator and a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling displacement with amines, alkoxides, or thiols to generate diverse 2-substituted libraries [1]. In contrast, the methylthio analog requires prior oxidation to the sulfone to achieve comparable reactivity, and the unsubstituted scaffold lacks a C2 functional handle altogether, requiring electrophilic substitution or cross-coupling for derivatization [2].

Synthetic versatility SNAr chemistry Building block utility

Molecular Complexity Advantage: Higher Complexity Score (476) Correlates with Enhanced Scaffold Discrimination

The Cactvs complexity score for the target compound is 476, versus 316 for the 2-methylthio analog and 272 for the 2-unsubstituted scaffold [1]. Higher molecular complexity in this scaffold series arises from the tetrahedral sulfone center and increased heavy atom count (20 vs. 18 vs. 16), which together confer greater three-dimensional character and reduced planarity—features associated with improved target selectivity and reduced promiscuity in screening cascades [2].

Molecular complexity Target selectivity Scaffold uniqueness

Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based and Structure-Guided Kinase Inhibitor Design Leveraging the Hinge-Binding Scaffold

The pyrazolo[1,5-a]pyrimidine core is a validated hinge-binding motif in kinase drug discovery, with the 3-carboxylate ester enabling additional polar contacts in the ribose pocket [1]. This specific compound provides a pre-functionalized entry point at C2 that avoids the lipophilicity penalty of the methylthio analog (XLogP3 0.9 vs. 2.2), positioning it closer to oral drug-like space from the outset of a fragment-growing or scaffold-hopping campaign. The six hydrogen bond acceptors and 99 Ų TPSA offer a balanced profile for lead-like libraries.

Parallel Library Synthesis via C2 SNAr Diversification for SAR Exploration

The methylsulfonyl group at C2 enables direct nucleophilic displacement with primary and secondary amines, alkoxides, and thiols without requiring a pre-oxidation step [1]. This reduces the synthetic sequence by one operation compared to starting from the 2-methylthio precursor, enabling faster parallel synthesis of diverse 2-substituted analogs for SAR studies. The 3-ethyl ester can be independently hydrolyzed to the carboxylic acid for further amide coupling or salt formation.

Physicochemical Property-Driven Lead Optimization for CNS or Oral Programs

With an XLogP3 of 0.9 and TPSA of 99 Ų, this compound resides in a physicochemical space predictive of moderate oral absorption and potential CNS penetration [1]. In contrast, the 2-methylthio analog (XLogP3 2.2, TPSA 81.8 Ų) sits further into lipophilic territory associated with higher metabolic clearance and hERG risk. Medicinal chemistry teams optimizing for balanced ADME profiles may therefore preferentially select the methylsulfonyl building block as a starting scaffold.

Reference Standard Compound for Analytical Method Development and QC of Pyrazolo[1,5-a]pyrimidine Libraries

The compound's well-defined structure, commercial availability at ≥97% purity from multiple suppliers [1], and extensive computed property dataset make it suitable as a reference standard for HPLC method development, mass spectrometry calibration, and NMR spectral library construction within medicinal chemistry core facilities. Its distinct InChIKey (PYFWNYNHIMAAIQ-UHFFFAOYSA-N) and MDL number (MFCD09859286) ensure unambiguous identification in compound management systems.

Quote Request

Request a Quote for Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.